molecular formula C14H16N2O B14313527 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 114261-04-0

1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14313527
CAS No.: 114261-04-0
M. Wt: 228.29 g/mol
InChI Key: WSSVJGKQDKTJEG-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide can be synthesized using multi-component one-pot and green synthetic methodologies. These methods involve the use of various reagents and catalysts to achieve high yield and purity. The synthesis typically includes the condensation of benzylamine, methyl acetoacetate, and an appropriate aldehyde under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and cost associated with large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a calcium channel blocker, influencing cellular processes.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and other conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

  • Nifedipine
  • Amlodipine
  • Nicardipine
  • Nimodipine

Comparison: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridine calcium channel blockers but is unique due to its specific substituents (benzyl and methyl groups). These differences can influence its pharmacokinetic properties, potency, and selectivity for calcium channels .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for further research and development.

Properties

CAS No.

114261-04-0

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-benzyl-5-methyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C14H16N2O/c1-11-7-13(14(15)17)10-16(8-11)9-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H2,15,17)

InChI Key

WSSVJGKQDKTJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C(C1)C(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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